

# Topical Formulation of LEO 39652: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LEO 39652** is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the potential treatment of inflammatory skin conditions such as atopic dermatitis.[1][2][3] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effect in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be potent at the target site but susceptible to rapid metabolism into inactive forms upon entering systemic circulation. This document provides detailed application notes and protocols for the research and development of topical **LEO 39652** formulations.

# Mechanism of Action: The "Dual-Soft" PDE4 Inhibitor Concept

**LEO 39652** is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, **LEO 39652** prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukins (IL-2, IL-4, IL-5, IL-12, IL-17, IL-23), and interferons, which are key mediators in the pathophysiology of atopic dermatitis.



The "dual-soft" nature of **LEO 39652** is attributed to the presence of two ester functionalities in its chemical structure. These esters are designed to be stable within the skin, allowing the drug to exert its therapeutic effect. However, upon absorption into the bloodstream, these ester groups are rapidly hydrolyzed by esterases present in the blood and liver, converting **LEO 39652** into inactive metabolites. This rapid systemic inactivation is intended to reduce the risk of common side effects associated with systemic PDE4 inhibitors, such as nausea and emesis.

## Signaling Pathway of LEO 39652 in an Inflammatory Skin Response



Click to download full resolution via product page

Caption: PDE4 Inhibition Pathway by **LEO 39652**.

# Preclinical Data In Vitro Potency and Selectivity



| Parameter                         | Value                       | Cell/Enzyme Source                       |
|-----------------------------------|-----------------------------|------------------------------------------|
| PDE4B IC50                        | Data not publicly available | Recombinant human PDE4B                  |
| Selectivity vs other PDE families | Data not publicly available | Various recombinant human<br>PDE enzymes |

In Vitro Metabolism and Stability

| Matrix                 | Half-life (t½) | Metabolites               |
|------------------------|----------------|---------------------------|
| Human Blood            | Rapid          | Inactive acid metabolites |
| Human Liver Microsomes | Rapid          | Inactive acid metabolites |
| Human Skin Homogenate  | Stable         | Minimal metabolism        |

## Dermal Pharmacokinetics and Target Engagement in Human Skin Explants

A study comparing **LEO 39652** with another topical PDE4 inhibitor, LEO 29102, in ex vivo human skin explants provided the following key findings:

| Parameter                                      | LEO 39652                | LEO 29102             | Skin Condition                      |
|------------------------------------------------|--------------------------|-----------------------|-------------------------------------|
| Dermal Interstitial Fluid (dISF) Concentration | 33 nM                    | 2100 nM               | Barrier-impaired (tape-stripped)    |
| cAMP Level Change                              | No significant elevation | Significant elevation | Barrier-impaired<br>(tape-stripped) |

These findings suggest that while **LEO 39652** is a potent PDE4 inhibitor, its bioavailability in the dermal interstitial fluid of barrier-impaired skin may be limited, leading to minimal target engagement.

### **Clinical Data**



A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial (NCT02219633) was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of **LEO 39652** in healthy male subjects and male subjects with atopic dermatitis.

Note: The detailed quantitative results from this clinical trial have not been made publicly available. The table below is a template based on the study design registered on ClinicalTrials.gov.

**Clinical Trial Summary (NCT02219633)** 

| Parameter                        | Description                                                                                                                                                                                                                                                                    |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title                      | A Phase I, First-in-Human, Randomised, Single-Blind, Vehicle-Controlled, Single Ascending Dose Trial Evaluating the Safety, Tolerability and Pharmacokinetics in Male Subjects with Atopic Dermatitis and in Healthy Male Subjects of Cutaneous Application of LEO 39652 Cream |
| Phase                            | Phase 1                                                                                                                                                                                                                                                                        |
| Study Design                     | Interventional, Single Group Assignment,<br>Randomized, Single Blind (Subject), Vehicle<br>Controlled                                                                                                                                                                          |
| Participants                     | Male subjects with atopic dermatitis and healthy male subjects                                                                                                                                                                                                                 |
| Intervention                     | LEO 39652 cream                                                                                                                                                                                                                                                                |
| Primary Outcome Measures         | Safety and tolerability                                                                                                                                                                                                                                                        |
| Secondary Outcome Measures       | Pharmacokinetics of LEO 39652                                                                                                                                                                                                                                                  |
| Efficacy Endpoints (Exploratory) | Change in Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA)                                                                                                                                                                                        |
| Results                          | Not publicly available                                                                                                                                                                                                                                                         |

## **Experimental Protocols**



## In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **LEO 39652** against the PDE4 enzyme.

#### Materials:

- Recombinant human PDE4B enzyme
- LEO 39652 compound
- cAMP substrate
- Assay buffer (e.g., Tris-HCl, MgCl2)
- Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)
- Microplate reader

#### Protocol:

- Prepare serial dilutions of LEO 39652 in a suitable solvent (e.g., DMSO) and then in assay buffer.
- In a microplate, add the PDE4B enzyme to each well.
- Add the diluted LEO 39652 or vehicle control to the respective wells.
- Initiate the enzymatic reaction by adding the cAMP substrate.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
- Stop the reaction and add the detection reagents.
- Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of LEO 39652 relative to the vehicle control.



 Plot the percentage of inhibition against the logarithm of the LEO 39652 concentration and determine the IC50 value using a non-linear regression analysis.

### In Vitro Metabolism Assay in Human Liver Microsomes

Objective: To assess the metabolic stability of **LEO 39652** in human liver microsomes.

#### Materials:

- LEO 39652 compound
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer
- Acetonitrile (for quenching)
- LC-MS/MS system

#### Protocol:

- Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.
- In a microcentrifuge tube, add the HLM suspension and **LEO 39652**.
- Pre-incubate the mixture for a few minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant for the remaining concentration of LEO 39652 using a validated LC-MS/MS method.



- Plot the natural logarithm of the percentage of LEO 39652 remaining versus time and determine the elimination rate constant (k).
- Calculate the in vitro half-life (t½) as 0.693/k.

## **Experimental Workflow for Dermal Bioavailability Study**



Click to download full resolution via product page



Caption: Workflow for Dermal Bioavailability Assessment.

### Conclusion

**LEO 39652** represents an innovative approach in topical drug development, employing a "dual-soft" mechanism to potentially enhance the safety profile of PDE4 inhibitors. Preclinical data demonstrate its high potency and intended metabolic profile. However, ex vivo studies in human skin suggest that formulation strategies will be critical to ensure adequate bioavailability at the site of action, particularly in skin with a compromised barrier function, as is common in atopic dermatitis. Further research and the public dissemination of clinical trial data are necessary to fully elucidate the therapeutic potential of topical **LEO 39652**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LEO-39652 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Experimental topical PDE4 inhibitor showed superior efficacy for atopic dermatitis, plaque psoriasis: JAMA [medicaldialogues.in]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Topical Formulation of LEO 39652: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824691#topical-formulation-of-leo-39652-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com